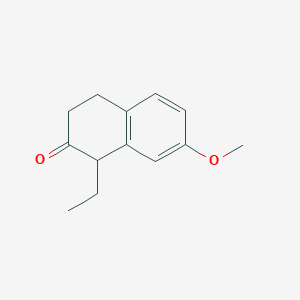

1-Ethyl-7-methoxy-2-tetralone

Beschreibung

Historical Context and Evolution of Tetralone Derivatives in Organic Synthesis

Substituted tetralones have long held a significant position in the field of organic synthesis. researchgate.netresearchgate.net Historically, they have been employed as crucial intermediates in the total synthesis of various natural products. semanticscholar.org The tetralone framework is a common structural motif found in several natural compounds, which has driven interest in its synthesis and derivatization. researchgate.netsemanticscholar.org

Over the years, the application of tetralone derivatives has expanded significantly. They are now recognized as key precursors for a range of therapeutically functional compounds. researchgate.netresearchgate.net These include certain antibiotics, antidepressants, and alkaloids with potential antitumor activity. researchgate.net For instance, the synthesis of steroid drugs, a major class of pharmaceuticals, has utilized tetralone derivatives like 6-methoxy-1-tetralone (B92454) as a critical starting material for constructing the steroid core. google.com The evolution of synthetic methodologies, such as the Vilsmeier reaction and palladium-catalyzed arylations, has further broadened the scope of transformations possible with tetralone scaffolds, allowing for the creation of complex and novel molecules. researchgate.netias.ac.in

Structural Diversity and Functional Group Manipulation in Tetralone Scaffolds

The tetralone scaffold allows for extensive structural diversity through the manipulation of functional groups at various positions. The basic tetrahydronaphthalene-1-one framework can be modified with a wide range of substituents, leading to a vast library of derivatives with distinct chemical properties. This versatility is a cornerstone of their utility in synthetic chemistry.

Functional group manipulation can occur at multiple sites on the tetralone ring system. For example, methoxy-substituted variants like 6-methoxy-2-tetralone (B1345760) and 7-methoxy-2-tetralone (B1200426) are common, demonstrating how ether functionalities can be incorporated. ias.ac.in The introduction of alkyl groups, such as at the C-1 position, and the manipulation of the ketone at C-2 are also frequent strategies. d-nb.info Furthermore, reactions can be performed to introduce amino groups or to build additional fused rings onto the scaffold, leading to complex polycyclic systems. nih.gov The development of stereoselective reactions, such as asymmetric alkylation and hydroxylation, allows for precise control over the three-dimensional structure of these molecules, which is crucial for their application in areas like medicinal chemistry. d-nb.infoacs.org This ability to generate diverse and complex structures from a common core makes the tetralone scaffold a powerful tool for chemical synthesis and drug discovery. nih.gov

Significance of 1-Ethyl-7-methoxy-2-tetralone in Contemporary Organic Chemistry Research

This compound is a specific substituted tetralone that serves as a valuable intermediate in modern organic synthesis. Its structure combines the characteristic 7-methoxy-2-tetralone core with an ethyl group at the C-1 position, creating a chiral center and a key point for further molecular elaboration.

The primary significance of this compound lies in its role as a precursor in the synthesis of complex pharmaceutical agents. d-nb.info A notable example is its use in the preparation of dezocine, an opioid analgesic. d-nb.info The synthesis involves the enantioselective alkylation of 1-methyl-7-methoxy-2-tetralone, a closely related derivative, highlighting the importance of stereocontrolled reactions on this scaffold to obtain the desired biologically active enantiomer. d-nb.info The presence of the methoxy (B1213986) group, the ethyl substituent, and the ketone functionality makes this compound a versatile building block for constructing polycyclic molecules. cdnsciencepub.com

The chemical properties of this compound are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 3238-50-4 lookchem.comechemi.com |

| Molecular Formula | C₁₃H₁₆O₂ lookchem.comechemi.com |

| Molecular Weight | 204.269 g/mol lookchem.com |

| Boiling Point | 114-118 °C (at 0.3 Torr) lookchem.com |

| Density | 1.051±0.06 g/cm³ (Predicted) lookchem.comechemi.com |

| LogP | 2.70410 lookchem.com |

Research into the synthesis of related structures, such as the total synthesis of a thebaine analogue, has involved the use of 7-methoxy-2-tetralone as a starting material. cdnsciencepub.com In these syntheses, the tetralone is first functionalized at the C-1 position before undergoing subsequent cyclizations and transformations, demonstrating the strategic importance of intermediates like this compound in multi-step synthetic sequences. cdnsciencepub.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-ethyl-7-methoxy-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-3-11-12-8-10(15-2)6-4-9(12)5-7-13(11)14/h4,6,8,11H,3,5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJYWCVPWBNPSIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)CCC2=C1C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Ethyl 7 Methoxy 2 Tetralone

Precursor Synthesis: Methodologies for 7-Methoxy-2-tetralone (B1200426)

Routes from Dihydronaphthalene Precursors

A common and effective method for the synthesis of 7-methoxy-2-tetralone involves the acid-catalyzed hydrolysis of 2,7-dimethoxy-1,4-dihydronaphthalene. This approach typically involves treating the dihydronaphthalene precursor with an aqueous acid in an organic co-solvent. For instance, a documented procedure involves stirring 2,7-dimethoxy-1,4-dihydronaphthalene in acetone (B3395972) followed by the addition of 5% aqueous hydrochloric acid at room temperature to yield 7-methoxy-2-tetralone chemicalbook.com. The reaction proceeds through the hydrolysis of the enol ether functionality present in the dihydronaphthalene.

Another relevant approach, although demonstrated for the 6-methoxy isomer, involves the conversion of a 1-tetralone (B52770) to a dihydronaphthalene intermediate, which is then transformed into the 2-tetralone (B1666913). Specifically, 6-methoxy-1-tetralone (B92454) can be converted to 6-methoxy-3,4-dihydronaphthalene by heating with 2,4-pentanediol (B147393) and a catalytic amount of p-toluenesulfonic acid medcraveonline.com. Subsequent epoxidation of the dihydronaphthalene followed by acid-catalyzed rearrangement can yield the desired 2-tetralone medcraveonline.com. This strategy could potentially be adapted for the synthesis of 7-methoxy-2-tetralone.

Furthermore, a photocatalytic reduction method starting from 2,7-dimethoxynaphthalene (B1218487) has been reported. This process utilizes a nano photocatalyst under ultraviolet irradiation to reduce the naphthalene (B1677914) derivative, which is then hydrolyzed to afford 7-methoxy-2-tetralone in high yield google.com. This method presents a milder and potentially more environmentally friendly alternative to traditional reduction techniques that often employ harsh reagents google.com.

Optimization of 7-Methoxy-2-tetralone Synthesis

The efficiency of the synthesis of 7-methoxy-2-tetralone from dihydronaphthalene precursors can be influenced by several factors, including the choice of acid catalyst, solvent, reaction temperature, and reaction time. While detailed optimization studies specifically for the hydrolysis of 2,7-dimethoxy-1,4-dihydronaphthalene are not extensively documented in the readily available literature, general principles of vinyl ether hydrolysis can be applied.

The choice of acid is crucial; stronger acids may lead to faster reaction rates but could also promote side reactions. The concentration of the acid also plays a significant role. The use of a biphasic system with an organic solvent like dichloromethane (B109758) allows for easy extraction of the product chemicalbook.com. Optimization would involve screening various acids (e.g., HCl, H₂SO₄, p-TsOH) at different concentrations and temperatures to maximize the yield and minimize impurity formation.

For the photocatalytic route, optimization would focus on the type and loading of the photocatalyst, the solvent, the intensity and wavelength of the UV light, and the reaction time to achieve the highest possible conversion and selectivity google.com. The reported yield of up to 85% suggests that this is a highly efficient process google.com.

Table 1: Synthesis of 7-Methoxy-2-tetralone from Dihydronaphthalene Precursors

| Precursor | Reagents and Conditions | Yield | Reference |

|---|---|---|---|

| 2,7-Dimethoxy-1,4-dihydronaphthalene | Acetone, 5% aq. HCl, 25-30°C, 15 min | 84% (based on 0.5g precursor yielding 0.42g product) | chemicalbook.com |

| 2,7-Dimethoxynaphthalene | Nano-photocatalyst (e.g., TiO₂), UV irradiation, organic solvent (e.g., ethanol), followed by acid hydrolysis | Up to 85% | google.com |

Stereoselective and Regioselective Alkylation Strategies at the 1-Position

The introduction of an ethyl group at the 1-position of 7-methoxy-2-tetralone is a critical step that requires careful control of both regioselectivity and, if a chiral product is desired, stereoselectivity.

Enolate Chemistry and Nucleophilic Substitution Reactions for 1-Ethyl Introduction

The alkylation of 7-methoxy-2-tetralone at the 1-position is typically achieved through the formation of an enolate followed by a nucleophilic substitution reaction with an ethyl halide, such as ethyl iodide or ethyl bromide. The enolate can be generated by treating the tetralone with a suitable base. The resulting enolate anion is a powerful nucleophile that readily attacks the electrophilic carbon of the ethyl halide in an Sₙ2 reaction, forming a new carbon-carbon bond.

The choice of base is critical for the efficient and clean formation of the enolate. Strong, non-nucleophilic bases are generally preferred to ensure complete deprotonation without competing addition to the carbonyl group. Lithium diisopropylamide (LDA) is a commonly used strong, sterically hindered base for this purpose. Other strong bases such as sodium hydride (NaH) and potassium hexamethyldisilazide (KHMDS) can also be employed.

Influence of Base and Solvent Systems on Alkylation Efficiency

The efficiency of the alkylation reaction is significantly influenced by the choice of base and solvent. The base must be strong enough to deprotonate the α-carbon to a sufficient extent to drive the reaction forward. The solvent plays a crucial role in solvating the enolate and influencing its reactivity.

For instance, in the alkylation of the related compound 1-methyl-7-methoxy-2-tetralone, a phase-transfer catalysis system has been successfully employed, using 50% aqueous sodium hydroxide (B78521) as the base and chlorobenzene (B131634) as the organic solvent beilstein-journals.org. This methodology could be applicable to the ethylation of 7-methoxy-2-tetralone. The use of a phase-transfer catalyst facilitates the transfer of the enolate from the aqueous phase to the organic phase where the reaction with the alkyl halide occurs.

Aprotic polar solvents like tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF) are commonly used for enolate alkylations as they effectively solvate the metal cation of the enolate without interfering with the nucleophilicity of the enolate anion. The choice of solvent can also impact the aggregation state of the enolate, which in turn can affect its reactivity and selectivity.

Table 2: Factors Influencing Alkylation Efficiency

| Factor | Influence on Alkylation | Examples/Considerations |

|---|---|---|

| Base | Determines the extent of enolate formation. Strong, non-nucleophilic bases are preferred to avoid side reactions. | LDA, NaH, KHMDS, NaOH (with phase-transfer catalyst). |

| Solvent | Affects enolate solubility, aggregation, and reactivity. Aprotic polar solvents are often used. | THF, DMF, Toluene, Chlorobenzene. |

| Temperature | Can influence the rate of reaction and the stability of the enolate. Low temperatures are often used with strong bases like LDA. | -78°C for LDA reactions to control reactivity. Room temperature or slightly elevated temperatures for other systems. |

| Alkylating Agent | The reactivity of the ethyl halide (I > Br > Cl) will affect the reaction rate. | Ethyl iodide is generally more reactive than ethyl bromide. |

Control of Regioselectivity and Diastereoselectivity in Alkylation Reactions

For 7-methoxy-2-tetralone, alkylation can potentially occur at either the C1 or C3 position. However, the C1 position is generally more acidic and less sterically hindered, leading to preferential formation of the 1-alkylated product. The regioselectivity can be further controlled by the reaction conditions. The use of a strong, bulky base at low temperatures, such as LDA in THF at -78°C, typically favors the formation of the kinetic enolate at the less substituted α-carbon (C1), thus ensuring high regioselectivity.

Controlling the diastereoselectivity of the alkylation is crucial when a chiral center is present or created. If a racemic mixture of 1-ethyl-7-methoxy-2-tetralone is acceptable, standard alkylation procedures can be used. However, for the synthesis of a specific diastereomer, a stereoselective approach is necessary.

One strategy involves the use of a chiral auxiliary. The chiral auxiliary is first attached to the tetralone molecule, and the subsequent alkylation proceeds with high diastereoselectivity due to the steric influence of the auxiliary. The auxiliary is then removed to yield the desired enantiomerically enriched product.

Another approach is to employ a chiral catalyst, such as the cinchona alkaloid-derived catalysts used in the enantioselective alkylation of 1-methyl-7-methoxy-2-tetralone beilstein-journals.orgscilit.com. These catalysts can create a chiral environment around the enolate, leading to the preferential formation of one enantiomer. The optimization of such a reaction would involve screening different chiral catalysts, bases, solvents, and temperatures to achieve the highest possible enantiomeric excess.

Enantioselective Synthesis of this compound Analogues

Achieving high levels of enantioselectivity is crucial in the synthesis of bioactive molecules, as different enantiomers can exhibit vastly different physiological effects. The following sections explore key methodologies for the asymmetric synthesis of tetralone analogues.

A foundational strategy in asymmetric synthesis involves the temporary incorporation of a chiral auxiliary. This stereogenic group is covalently attached to an achiral substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com

In the context of tetralone synthesis, a chiral auxiliary can be used to control the stereochemical outcome of cyclization or alkylation reactions. For instance, auxiliaries such as Evans' oxazolidinones or Oppolzer's camphorsultam can be attached to a precursor molecule. wikipedia.org The inherent chirality of the auxiliary then biases the approach of reagents, leading to the formation of one diastereomer in preference to the other. A stereoselective cascade cyclization of 1,5-enynes has been achieved using the Oppolzer camphorsultam as a chiral auxiliary to generate enantioenriched products. researchgate.net Subsequent cleavage of the auxiliary reveals the enantioenriched tetralone product. This method allows for the establishment of absolute stereochemistry at specific positions within the tetralone framework.

Table 1: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Key Feature |

|---|---|---|

| Evans' Oxazolidinones | Aldol (B89426) reactions, Alkylations | Forms a rigid chelate to direct electrophilic attack. |

| Oppolzer's Camphorsultam | Michael additions, Claisen rearrangements | Provides high diastereoselectivity due to steric hindrance. wikipedia.org |

| Pseudoephedrine | Alkylations | Can be used to synthesize chiral ketones and acids. wikipedia.org |

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. crdeepjournal.org In asymmetric PTC, a chiral catalyst, often a quaternary ammonium (B1175870) salt derived from a natural product like a cinchona alkaloid, transports an anion from the aqueous phase to the organic phase to react with the substrate, inducing enantioselectivity. crdeepjournal.orgnih.gov

This methodology has been successfully applied to the enantioselective alkylation of a close analogue, 1-methyl-7-methoxy-2-tetralone. In a study aimed at synthesizing a key intermediate for the drug dezocine, various cinchona alkaloid-derived catalysts were screened for the alkylation of 1-methyl-7-methoxy-2-tetralone with 1,5-dibromopentane. nih.govscilit.com The choice of catalyst, particularly the substituents on the cinchona alkaloid scaffold, was found to be critical for achieving high enantiomeric excess (ee). The results demonstrated that this method is a practical and effective route for producing chiral α-alkylated tetralones. nih.gov

Table 2: Screening of Chiral Phase-Transfer Catalysts for Asymmetric Alkylation of 1-methyl-7-methoxy-2-tetralone nih.gov

| Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| C1 | 75 | 45 (S) |

| C2 | 80 | 50 (S) |

| C3 | 78 | 55 (S) |

| C4 | 82 | 60 (S) |

| C5 | 85 | 65 (R) |

| C6 | 88 | 70 (R) |

| C7 | 90 | 75 (R) |

| C8 | 86 | 68 (R) |

Reaction conditions involved the tetralone, 1,5-dibromopentane, and 50% aqueous NaOH in toluene, catalyzed by 10 mol% of the specified cinchona alkaloid derivative. nih.gov

The introduction of a hydroxyl group at the α-position of a ketone is a valuable transformation for synthesizing key intermediates. The asymmetric α-hydroxylation of tetralone enolates provides direct access to chiral α-hydroxy tetralones, which are important building blocks.

One effective method involves the use of chiral N-sulfonyloxaziridines as electrophilic oxygen sources. drexel.eduuwindsor.ca The enolate of the tetralone attacks the oxygen atom of the oxaziridine (B8769555) in an SN2-type mechanism, with the chiral backbone of the reagent directing the stereochemical outcome. uwindsor.ca

Alternatively, organocatalysis has emerged as a powerful tool for such transformations. A highly enantioselective catalytic oxidation of 1-tetralone-derived β-keto esters has been achieved using a guanidine-urea bifunctional organocatalyst. nih.gov In the presence of cumene (B47948) hydroperoxide as a safe and commercially available oxidant, the α-hydroxylation products were obtained in excellent yields (99%) and with high enantioselectivity (up to 95% ee). nih.gov This method was successfully applied to synthesize a key intermediate of the anti-cancer agent daunorubicin. nih.gov

Alternative Synthetic Routes and Methodological Comparisons

Beyond direct enantioselective functionalization, the fundamental construction of the tetralone framework itself can be approached through various modern synthetic strategies.

Multicomponent reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single operation to form a product that incorporates substantial portions of all reactants. nih.gov This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. While MCRs are more commonly used to build complex structures onto a pre-existing core, they can be relevant to tetralone chemistry. For example, 1-tetralone can participate in an MCR with 5-aminotetrazole (B145819) and an aromatic aldehyde under microwave irradiation to construct a complex four-membered heterocyclic ring system attached to the tetralone scaffold. wikipedia.orgchemicalbook.com This highlights the utility of the tetralone core as a building block in diversity-oriented synthesis.

The construction of the bicyclic tetralone skeleton is a critical step, and numerous ring-formation reactions have been developed for this purpose. semanticscholar.org

Friedel-Crafts Acylation: A classic and widely employed method is the intramolecular Friedel-Crafts acylation. semanticscholar.org This reaction typically involves the cyclization of a γ-arylbutyric acid or its corresponding acid chloride using a strong acid catalyst (e.g., polyphosphoric acid) or a Lewis acid to form the six-membered ketone ring. semanticscholar.org

Diels-Alder Reaction: Cycloaddition reactions, such as the Diels-Alder reaction, can be used to construct the tetralone core efficiently. semanticscholar.org This strategy involves the reaction of a suitably substituted diene with a dienophile to form the fused ring system.

Radical Cyclization: Radical cyclization reactions provide another avenue to the tetralone framework. semanticscholar.org These methods often involve the generation of a radical species that undergoes an intramolecular cyclization onto the aromatic ring.

Brønsted Acid-Mediated Cyclizations: A modern approach involves the Brønsted acid-mediated cyclization of siloxyalkynes with arenes. This method allows for the formation of substituted tetralone derivatives from readily available starting materials under relatively mild conditions. organic-chemistry.org

Table 3: Comparison of Ring-Formation Methodologies for Tetralone Synthesis

| Reaction Type | Key Reagents/Conditions | Advantages |

|---|---|---|

| Intramolecular Friedel-Crafts Acylation | γ-Arylbutyric acid, PPA or AlCl₃ | Well-established, reliable for many substrates. semanticscholar.org |

| Diels-Alder Reaction | Substituted diene and dienophile | High stereocontrol, convergent. semanticscholar.org |

| Radical Cyclization | Radical initiator (e.g., AIBN), tin hydrides | Good for complex substrates, mild conditions. semanticscholar.org |

Comparison of Yields and Efficiency Across Different Synthetic Pathways

The efficiency and yield of the synthesis of this compound would largely depend on the chosen pathway and the optimization of reaction conditions. Below is a comparative analysis of plausible synthetic routes based on analogous reactions reported in the literature for similar tetralone derivatives.

Pathway 1: Direct Alkylation of 7-methoxy-2-tetralone

This is the most probable and efficient route. The reaction would proceed via the formation of an enolate from 7-methoxy-2-tetralone using a strong base, followed by quenching with an ethylating agent like ethyl iodide or ethyl bromide. The choice of base and reaction conditions is crucial to control the regioselectivity and minimize side reactions.

Bases: Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) are often employed to ensure complete and irreversible enolate formation, which can lead to higher yields of the desired mono-alkylated product. Other bases like sodium hydride (NaH) or potassium tert-butoxide could also be used.

Reaction Conditions: The reaction is typically carried out at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (THF) to control the reaction rate and prevent side reactions.

The yield for this type of alkylation on similar substrates can be expected to be in the range of 60-80%, depending on the optimization of the reaction parameters.

Pathway 2: Reductive Alkylation

A one-pot reductive alkylation could also be envisioned. This would involve the reaction of 7-methoxy-2-tetralone with an ethylating agent in the presence of a reducing agent. However, this method might be less efficient and could lead to a mixture of products, including the corresponding alcohol.

Pathway 3: Multi-step Synthesis from Naphthalene Precursors

Interactive Data Table: Comparison of Hypothetical Synthetic Pathways

| Pathway | Key Steps | Common Reagents | Probable Yield Range (%) | Efficiency Considerations |

| Direct Alkylation | 1. Enolate formation2. Ethylation | Base (LDA, NaH), Ethyl iodide/bromide, THF | 60-80 | High efficiency, fewer steps, good control over regioselectivity. |

| Reductive Alkylation | One-pot reduction and alkylation | Reducing agent, Ethylating agent | 40-60 | Less efficient, potential for over-reduction and side products. |

| Multi-step Synthesis | 1. Birch reduction2. Hydrolysis3. Alkylation | Na/NH3, Acid, Base, Ethylating agent | 20-40 (overall) | Lower overall efficiency due to multiple steps and potential for yield loss at each stage. |

Process Development and Scale-Up Considerations for Industrial Production

The transition from a laboratory-scale synthesis to industrial production of this compound would require careful consideration of several factors to ensure safety, efficiency, cost-effectiveness, and product quality. The direct alkylation of 7-methoxy-2-tetralone is the most likely candidate for industrial scale-up due to its high efficiency and fewer steps.

Key Considerations for Industrial Scale-Up:

Raw Material Sourcing and Cost: The availability and cost of the starting material, 7-methoxy-2-tetralone, and the ethylating agent would be a primary concern. Establishing a reliable and cost-effective supply chain is crucial.

Choice of Reagents and Solvents:

Base: While LDA is highly effective, its use on a large scale can be challenging due to its pyrophoric nature and the need for cryogenic temperatures. Alternative, safer, and more economical bases such as sodium or potassium alkoxides might be explored.

Solvent: Tetrahydrofuran (THF) is a common solvent for such reactions but can form explosive peroxides. Safer, alternative solvents with similar properties would need to be evaluated. The ease of solvent recovery and recycling is also an important factor for cost reduction and environmental compliance.

Ethylating Agent: Ethyl iodide is a common laboratory reagent but can be more expensive and less stable than ethyl bromide, which might be preferred for industrial production.

Reaction Conditions Optimization:

Temperature Control: The alkylation reaction is often exothermic. Efficient heat management is critical on a large scale to prevent runaway reactions and ensure consistent product quality. The use of jacketed reactors with precise temperature control would be necessary.

Mixing: Homogeneous mixing is essential to ensure uniform reaction rates and prevent localized "hot spots." The design of the reactor and the type of agitator would need to be carefully selected.

Work-up and Purification:

Quenching: The quenching of the reaction with a proton source needs to be carefully controlled to manage any exotherm.

Extraction and Phase Separation: Large-scale liquid-liquid extractions require specialized equipment to handle large volumes and ensure efficient separation.

Purification: Chromatography is often not feasible for large-scale production. Alternative purification methods such as crystallization or distillation would need to be developed and optimized to achieve the desired product purity.

Process Safety and Environmental Impact:

A thorough hazard and operability (HAZOP) study would be required to identify and mitigate potential safety risks.

Waste minimization and the development of environmentally friendly procedures are crucial aspects of modern chemical manufacturing. This includes minimizing solvent use and developing methods for waste treatment and disposal.

Automation and Process Control: Implementing automated systems for reagent addition, temperature control, and monitoring of reaction progress can improve consistency, safety, and efficiency in a large-scale manufacturing setting.

Chemical Reactivity and Transformational Chemistry of 1 Ethyl 7 Methoxy 2 Tetralone

Carbonyl Group Functionalization

The ketone moiety in 1-Ethyl-7-methoxy-2-tetralone is a primary site for chemical modification, enabling access to a variety of derivatives through reduction and oxidation pathways.

Reduction Pathways to Tetralols

The carbonyl group of 2-tetralone (B1666913) derivatives can be readily reduced to the corresponding secondary alcohol, yielding 1-ethyl-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol (a tetralol). The choice of reducing agent can influence the stereochemical outcome of the reaction, especially given the pre-existing stereocenter at the C1 position.

Common reducing agents for this transformation include metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol. Biocatalytic reductions using whole-cell biocatalysts or isolated enzymes are also employed for the enantioselective reduction of tetralones, which can be particularly useful for controlling the diastereoselectivity in the reduction of this compound. nih.gov For instance, various fungal strains have been shown to reduce 2-tetralones to the corresponding (S)-alcohols. nih.govresearchgate.net

The stereochemical course of the reduction is influenced by the steric hindrance imposed by the ethyl group at the adjacent C1 position, which can direct the incoming hydride to the less hindered face of the carbonyl group.

Table 1: Common Reducing Agents for Tetralone Reduction

| Reagent | Typical Conditions | Product |

|---|---|---|

| Sodium borohydride (NaBH₄) | Methanol (B129727) or Ethanol, room temp. | 1-Ethyl-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether or THF, followed by aqueous workup | 1-Ethyl-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol |

Oxidation Reactions of the Ketone Moiety

While the oxidation of the ketone itself is less common than its reduction, specific reactions can be employed to transform the carbonyl group. The Baeyer-Villiger oxidation is a notable example, where a peroxyacid is used to convert a ketone into an ester. wikipedia.orgnih.gov In the case of a cyclic ketone like this compound, this reaction would result in the formation of a lactone (a cyclic ester) through the insertion of an oxygen atom adjacent to the carbonyl group. wikipedia.org

The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon. organic-chemistry.org For this compound, the migration of either the C1 (tertiary alkyl) or the C3 (secondary alkyl) carbon is possible. Generally, the group that can better stabilize a positive charge has a higher migratory aptitude. organic-chemistry.org In this case, the benzylic C1 carbon, being part of a more substituted and sterically hindered environment, would be expected to migrate preferentially, leading to the formation of a seven-membered lactone.

Commonly used peroxyacids for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and trifluoroperacetic acid (TFPAA). wikipedia.org

Reactions Involving the Aromatic Ring

The electron-rich nature of the methoxy-substituted benzene (B151609) ring in this compound makes it susceptible to electrophilic attack, while also influencing the potential for nucleophilic substitution and aromatization reactions.

Electrophilic Aromatic Substitution Reactions

The aromatic ring of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. wikipedia.org The regioselectivity of this reaction is governed by the directing effects of the existing substituents: the methoxy (B1213986) group and the fused alkyl ring. The methoxy group is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. libretexts.org The fused alkyl ring is a weak activating group and also an ortho-, para-director.

Considering the structure of this compound, the positions ortho to the methoxy group are C6 and C8, and the para position is C5. The C5 and C6 positions are also ortho and meta, respectively, to the fused ring. The directing effects of the methoxy group are dominant, favoring substitution at the C6 and C8 positions. Steric hindrance from the fused ring and the ethyl group may influence the relative rates of substitution at these positions.

A specific example of an electrophilic aromatic substitution on a related compound is the Vilsmeier-Haack reaction of 7-methoxy-2-tetralone (B1200426). ias.ac.in This reaction, which uses a Vilsmeier reagent (typically generated from a substituted formamide (B127407) and phosphorus oxychloride), results in formylation of the aromatic ring. nrochemistry.comwikipedia.org In the case of 7-methoxy-2-tetralone, the reaction leads to chlorobisformylation and subsequent dehydrogenation to yield 1,3-bisformyl-2-chloro-7-methoxynaphthalene. ias.ac.in This indicates that under certain conditions, the reaction can be more complex than a simple substitution.

Nucleophilic Aromatic Substitution on Methoxy-Substituted Systems

Nucleophilic aromatic substitution (SNA) on the methoxy-substituted ring of this compound is generally challenging. The methoxy group is a poor leaving group, and the aromatic ring is electron-rich, which disfavors attack by nucleophiles. masterorganicchemistry.com For a nucleophilic aromatic substitution to occur via the common addition-elimination mechanism, the aromatic ring typically needs to be activated by strong electron-withdrawing groups in the ortho and/or para positions to the leaving group. wikipedia.orglibretexts.org Since this compound lacks such activating groups, this pathway is highly unfavorable under standard conditions.

However, nucleophilic displacement of a methoxy group can sometimes be achieved under harsh conditions or through alternative mechanisms, such as a concerted nucleophilic aromatic substitution (cSNAr). nih.gov These reactions often require strong nucleophiles and may be facilitated by metal catalysis. nih.gov

Aromatization Strategies and Dehydrogenation

The tetralone ring system can be converted to a more stable aromatic naphthalene (B1677914) system through dehydrogenation. This process involves the removal of hydrogen atoms from the alicyclic ring, leading to the formation of a fully aromatic structure. This aromatization can be achieved using various reagents and conditions.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-ethyl-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol |

| Sodium borohydride |

| Lithium aluminum hydride |

| meta-chloroperoxybenzoic acid |

| trifluoroperacetic acid |

| 7-methoxy-2-tetralone |

| 1,3-bisformyl-2-chloro-7-methoxynaphthalene |

| 5,8-dihydroxy-1-tetralone |

| juglone (B1673114) |

| 2-methyl-1-naphthol |

| Palladium on carbon |

Transformations at the α-Carbon and Adjacent Methyl/Methylene (B1212753) Groups

The primary site of reactivity, aside from the carbonyl itself, is the α-carbon at the C-3 position. This carbon and its associated methylene protons are activated by the adjacent ketone, making them susceptible to deprotonation and subsequent reactions.

Under basic conditions, this compound is expected to readily form an enolate by the removal of a proton from the C-3 position. The ethyl group at C-1 precludes enolate formation on that side, leading to a single, regiochemically defined enolate. This enolate is a potent nucleophile and serves as a key intermediate for a variety of derivative-forming reactions.

One common transformation is α-halogenation. For instance, related tetralones undergo efficient bromination at the α-position using reagents like N-bromosuccinimide (NBS). researchgate.net Similarly, the enolate of this compound would be expected to react with electrophilic halogen sources to yield 3-halo derivatives. Another key reaction is alkylation. Studies on the closely related 1-methyl-7-methoxy-2-tetralone have shown that its enolate can be alkylated using phase-transfer catalysis, demonstrating that the α-position is accessible for forming new carbon-carbon bonds. scilit.com

| Reaction Type | Reagents | Expected Product | Notes |

|---|---|---|---|

| Enolate Formation | LDA, NaH, or other strong bases | Regioselective enolate at C-3 | The C-1 ethyl group directs enolization exclusively to the C-3 position. |

| α-Bromination | N-Bromosuccinimide (NBS) | 3-Bromo-1-ethyl-7-methoxy-2-tetralone | Analogous to bromination of other methoxy tetralones. researchgate.net |

| α-Alkylation | Base (e.g., K2CO3), Alkyl Halide (R-X) | 3-Alkyl-1-ethyl-7-methoxy-2-tetralone | Demonstrated for similar 1-alkyl-2-tetralone systems. scilit.com |

The nucleophilic enolate generated from this compound is a key participant in condensation and annulation reactions, which are powerful methods for ring formation in organic synthesis.

Condensation Reactions: A notable example is the Vilsmeier-Haack reaction, which has been performed on the parent 7-methoxy-2-tetralone. ias.ac.in This reaction involves formylation using a Vilsmeier reagent (typically generated from DMF and POCl₃). nrochemistry.comwikipedia.org In the case of 7-methoxy-2-tetralone, the reaction resulted in a complex transformation involving chlorobisformylation and aromatization of the ketone-bearing ring. ias.ac.in It is plausible that this compound would undergo a similar transformation, with the initial attack of the Vilsmeier reagent occurring at the C-3 position of the enol intermediate.

Annulation Reactions: The Robinson annulation is a classic and robust method for forming a new six-membered ring. wikipedia.orgmasterorganicchemistry.com This two-step sequence involves a Michael addition followed by an intramolecular aldol (B89426) condensation. this compound can act as the nucleophilic component (the Michael donor) in this sequence. The process would begin with the base-catalyzed formation of the C-3 enolate, which then adds to an α,β-unsaturated ketone (a Michael acceptor), such as methyl vinyl ketone. The resulting 1,5-dicarbonyl intermediate then undergoes an intramolecular aldol condensation to construct a new fused ring system. Research on the Robinson annulation of the analogous 6-methoxy-1-methyl-2-tetralone confirms the viability of this pathway for building complex polycyclic structures. acs.org

| Step | Description | Intermediate/Product |

|---|---|---|

| 1. Enolate Formation | Deprotonation at C-3 with a base (e.g., NaOEt). | Nucleophilic enolate. |

| 2. Michael Addition | The enolate attacks an α,β-unsaturated ketone (e.g., Methyl Vinyl Ketone). | 1,5-Diketone intermediate. |

| 3. Aldol Condensation | Intramolecular cyclization via enolate formation and attack on the other carbonyl. | Bicyclic keto-alcohol. |

| 4. Dehydration | Elimination of water to form a conjugated system. | Final annulated α,β-unsaturated ketone. |

Rearrangement Reactions and Skeletal Modifications

Skeletal modifications can dramatically alter the core structure of the tetralone framework. researchgate.netnih.gov One potential transformation is the Baeyer-Villiger oxidation. This reaction involves the insertion of an oxygen atom adjacent to a carbonyl group, which would convert the cyclic ketone of this compound into a seven-membered lactone (an ester within a ring). The regioselectivity of the oxygen insertion would depend on the migratory aptitude of the adjacent carbon atoms.

Another significant skeletal modification involves reactions of the aromatic ring. The Birch reduction is a powerful method for the partial reduction of aromatic rings, particularly those bearing electron-donating groups like a methoxy substituent. Treating this compound with a dissolving metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol proton source would likely reduce the aromatic ring to a 1,4-cyclohexadiene (B1204751) derivative. This transformation fundamentally alters the electronic properties and planarity of that part of the molecule while leaving the ketone and ethyl-substituted portion intact.

Radical Reactions and Their Synthetic Utility

While ionic reactions at the α-carbon are most common, the tetralone structure also possesses sites amenable to radical transformations. The C-4 methylene group is in a benzylic position, meaning the C-H bonds are weakened due to the stability of the resulting benzylic radical. Under radical-initiating conditions (e.g., using NBS with light or a radical initiator), selective halogenation at the C-4 position could be achieved. This would introduce a functional group handle at a position not typically accessed through ionic pathways.

Furthermore, the C-H bonds of the ethyl group at the C-1 position are also potential sites for radical reactions, such as hydrogen atom abstraction, although they are generally less reactive than the benzylic C-4 position. The synthetic utility of these radical reactions lies in their ability to functionalize otherwise unreactive C-H bonds, providing alternative pathways to more complex derivatives.

Based on a comprehensive review of available scientific literature, there is no information linking the chemical compound "this compound" to the specific synthetic applications outlined in your request. Searches for this compound in the context of synthesizing Dezocine, Agomelatine derivatives, other bioactive tetralone-based agents, or as a building block for tetrahydronaphthalene-based natural products and Thebaine analogues did not yield any relevant results.

The provided outline focuses on applications for which "this compound" does not appear to be a documented synthetic intermediate. For instance, literature regarding the synthesis of the Dezocine scaffold points to the use of the related compound, 1-methyl-7-methoxy-2-tetralone.

Due to the strict requirement to adhere exclusively to the provided outline and the specified chemical compound, it is not possible to generate the requested article. Providing information on related but different compounds would violate the core instructions of the request.

Applications of 1 Ethyl 7 Methoxy 2 Tetralone As a Key Synthetic Intermediate

Building Block in Natural Product Total Synthesis

Role in the Total Synthesis of Diterpenes and Sesquiterpenes

The tetralone motif is a foundational structural element in numerous terpenoid natural products. semanticscholar.org Methoxy-substituted tetralones, in particular, serve as crucial starting materials for the synthesis of diterpenes and sesquiterpenes due to their inherent bicyclic structure, which can be elaborated into more complex polycyclic systems. researchgate.net

For instance, 7-methoxy-α-tetralone has been successfully employed as a precursor in a concise synthesis of cadinene dihydrochloride, a derivative of the cadinane (B1243036) class of sesquiterpenes. researchgate.net Although this example uses an α-tetralone isomer, the strategic approach of building the terpenoid skeleton upon the tetralone core is translatable. Similarly, other methoxy (B1213986) tetralone isomers have been pivotal in the synthesis of diterpenes like veadeiroic acid and triptolide, and sesquiterpenes such as mansonone F. researchgate.net In these syntheses, the tetralone core is typically subjected to annulation reactions, rearrangements, and functional group manipulations to construct the characteristic ring systems of the target terpenes. The synthesis of the sesquiterpene (±)-jungianol, for example, commenced from the commercially available 5-methoxy-1-tetralone. nih.gov

The introduction of an ethyl group at the C-1 position of 7-methoxy-2-tetralone (B1200426) would offer a specific starting point for natural products containing a quaternary carbon or an ethyl substituent at a strategic position, guiding the synthetic route toward a specific subset of terpenoid structures.

Application in Complex Polyketide and Alkaloid Synthesis

The tetralone scaffold is not only prevalent in terpenoids but also serves as a key building block for certain polyketides and alkaloids. semanticscholar.orgresearchgate.net These classes of natural products often feature complex polycyclic and heterocyclic systems, for which the tetralone unit provides a robust bicyclic starting point. The synthesis of the polyketide-derived natural product actinoranone has been achieved using strategies that construct the core tetralene scaffold. semanticscholar.org

In alkaloid synthesis, the reactivity of the tetralone core can be harnessed to introduce nitrogen-containing functionalities and build requisite heterocyclic rings. Plant polyketide synthases have been exploited to create unnatural polyketide-alkaloid hybrid molecules, demonstrating the biosynthetic compatibility of forming complex nitrogen-containing rings from polyketide precursors. researchgate.net While direct use of 1-Ethyl-7-methoxy-2-tetralone is not prominent, the general strategy involves leveraging the ketone for condensation or amination reactions, followed by cyclizations to form alkaloid frameworks.

Stereocontrolled Approaches to Enantiomerically Pure Natural Products

Many biologically active natural products exist as a single enantiomer, making stereocontrolled synthesis a critical aspect of modern organic chemistry. Tetralone derivatives are valuable chiral building blocks in this regard. Chemo-enzymatic methods have been developed for the enantioselective synthesis of natural trinorsesquiterpene tetralones. nih.gov These approaches often utilize enzymes, such as lipases or baker's yeast, to achieve kinetic resolution of racemic intermediates or to perform asymmetric reductions, thereby establishing the desired stereochemistry early in the synthetic sequence. nih.gov

Furthermore, asymmetric catalytic methods can be applied to tetralone precursors to create chiral centers with high enantioselectivity. For example, the asymmetric reduction of tetralones is a key step in the synthesis of the potent antidepressant (+)-sertraline. acs.org Another powerful strategy involves the catalytic C–C activation of substituted cyclopentanones to generate α-tetralones with high enantiomeric excess, which then serve as intermediates in the synthesis of complex terpenoids. nih.gov The presence of the C-1 ethyl group in this compound would necessitate stereocontrol during its introduction, which could be achieved via diastereoselective alkylation of an enolate derived from 7-methoxy-2-tetralone using a chiral auxiliary or through catalytic asymmetric methods.

Table 1: Examples of Stereocontrolled Syntheses Involving Tetralone Scaffolds This table is interactive. You can sort and filter the data.

| Target Compound Class | Key Synthetic Strategy | Tetralone Precursor Type | Chiral Method | Reference |

|---|---|---|---|---|

| Trinorsesquiterpenes | Ring closure of chiral 4-aryl-pentanoic acids | Substituted Tetralones | Lipase-mediated resolution | nih.gov |

| (+)-Sertraline | Asymmetric reduction of tetralone | Dichloro-substituted tetralone | Asymmetric Catalysis | acs.org |

| (+)-Heritonin | Catalytic C-C activation | 3-Arylcyclopentanone | Asymmetric Conjugate Addition | nih.gov |

| (+)-O-Methylasparvenone | Enantioselective construction of 4-hydroxy-1-tetralone ring | Trimethoxybenzaldehyde derivative | Asymmetric Synthesis | semanticscholar.org |

Utilization in the Synthesis of Novel Heterocyclic Systems

The reactivity of the tetralone carbonyl and adjacent methylene (B1212753) groups makes it an excellent precursor for a wide variety of heterocyclic compounds. edu.krd 7-Methoxy-2-tetralone has been specifically used in the synthesis of complex nitrogen-containing heterocycles.

One notable application is in the synthesis of 2-substituted octahydrobenzo[f]quinolines. guidechem.comscbt.com The synthesis begins with the reductive amination of 7-methoxy-2-tetralone with an appropriate amine, followed by further elaboration and cyclization to construct the fused quinoline (B57606) ring system. nih.gov

Another significant transformation is the Vilsmeier-Haack reaction. When applied to 7-methoxy-2-tetralone, this reaction does not simply result in formylation but leads to a more complex transformation, yielding a 1,3-bisformyl-2-chloro-7-methoxynaphthalene. ias.ac.in This highly functionalized naphthalene (B1677914) derivative serves as a versatile intermediate for the synthesis of various fused heterocyclic systems, such as pyrazoles, isoxazoles, and pyridines, by reacting the aldehyde and chloro functionalities with appropriate dinucleophiles. semanticscholar.org

Table 2: Heterocyclic Systems Derived from Methoxy-2-Tetralones This table is interactive. You can sort and filter the data.

| Starting Tetralone | Reagent/Reaction | Product Heterocycle | Reference |

|---|---|---|---|

| 7-Methoxy-2-tetralone | Propylamine, NaCNBH₃ (Reductive Amination) | N-propyl-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | nih.gov |

| 7-Methoxy-2-tetralone | Vilsmeier-Haack (DMF, POCl₃) | 1,3-Bisformyl-2-chloro-7-methoxynaphthalene | ias.ac.in |

| 7-Methoxy-2-tetralone | (Used as precursor) | 2-Substituted octahydrobenzo[f]quinolines | guidechem.comscbt.com |

Contributions to Material Science and Supramolecular Chemistry

While the primary applications of tetralones like this compound are centered on the synthesis of natural products and pharmaceuticals, the inherent structural features of the tetralone core suggest potential for use in materials science and supramolecular chemistry. wikipedia.org The rigid, planar aromatic naphthalene system is a well-known chromophore and can engage in π-π stacking interactions, a key non-covalent force in the self-assembly of supramolecular structures. nih.gov

Currently, the direct application of this compound in these fields is not well-documented in the literature. However, its structure lends itself to hypothetical applications. For example, it could be functionalized and polymerized to create polymers with specific optical or thermal properties. As a component in supramolecular chemistry, the tetralone derivative could be incorporated into larger host-guest systems or be used to design molecules that self-assemble into ordered liquid crystalline phases or gels. The design of such materials often relies on a deep understanding of intermolecular forces and molecular recognition, areas where the principles of supramolecular chemistry are paramount. nih.gov

Despite a comprehensive search for scientific literature and spectral data, specific experimental spectroscopic and chromatographic information for the chemical compound "this compound" is not available in the public domain. Research articles and databases provide information on related compounds such as 7-methoxy-2-tetralone and other tetralone derivatives, but detailed experimental data for the 1-ethyl substituted version, as requested in the outline, could not be located.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for "this compound" that adheres to the provided structure. Constructing such an article without experimental data would require theoretical estimations and extrapolations from related compounds, which would not meet the required standard of scientific accuracy and would be speculative in nature.

To provide the requested detailed analysis for "this compound," the acquisition of experimental data through laboratory synthesis and subsequent spectroscopic and chromatographic analysis would be necessary.

Advanced Spectroscopic and Chromatographic Characterization of 1 Ethyl 7 Methoxy 2 Tetralone and Its Derivatives

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for characterizing the chromophoric system of 1-Ethyl-7-methoxy-2-tetralone. The primary chromophore in this molecule is the methoxy-substituted benzene (B151609) ring fused to the cyclohexanone (B45756) ring. This conjugated system is responsible for the absorption of ultraviolet radiation.

The electronic transitions in the tetralone scaffold are primarily of the π → π* type, originating from the aromatic ring. The presence of the methoxy (B1213986) group (an auxochrome) on the benzene ring at the 7-position is expected to cause a bathochromic (red) shift in the absorption maximum (λmax) compared to the unsubstituted tetralone. This is due to the electron-donating nature of the methoxy group, which extends the conjugation and decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The carbonyl group of the tetralone ring also contributes to the UV absorption profile, typically exhibiting a weak n → π* transition at a longer wavelength. The ethyl group at the 1-position is an alkyl substituent and is not expected to significantly influence the position of the main absorption bands.

Table 1: Representative UV Absorption Maxima for a Related Methoxy-Tetralone Compound

| Compound Name | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |

| 6-Methoxy-1-tetralone (B92454) | Ethanol | 276 | 15,848 | SpectraBase |

Note: The data presented is for a structurally similar compound and serves as an estimation for the expected spectral behavior of this compound.

X-Ray Crystallography for Solid-State Structural Analysis (if applicable to derivatives/intermediates)

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. wikipedia.org While crystal structure data for this compound itself is not currently available, analysis of its derivatives can offer significant insights into the conformational properties of the tetralone ring system.

A relevant example is the single-crystal X-ray diffraction analysis of (2E)-2-(4-ethoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one, a derivative of α-tetralone. nih.gov Studies on such derivatives reveal that the tetralone core generally adopts a half-chair conformation for the cyclohexanone ring. The fusion with the planar benzene ring imposes significant conformational constraints.

In the solid state, the molecular packing is governed by various intermolecular interactions, such as hydrogen bonds and van der Waals forces. In the case of derivatives containing suitable functional groups, hydrogen bonding can play a crucial role in the formation of the crystal lattice. For this compound, while it lacks strong hydrogen bond donors, weak C-H···O interactions involving the methoxy and carbonyl groups could influence the crystal packing.

The ethyl group at the 1-position would likely adopt a pseudo-equatorial or pseudo-axial orientation to minimize steric hindrance, which could be definitively determined by X-ray crystallography. The precise bond lengths, bond angles, and torsion angles obtained from crystallographic data would provide a detailed understanding of the molecule's solid-state geometry.

Table 2: Crystallographic Data for a Tetralone Derivative, (2E)-2-(4-ethoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one nih.gov

| Parameter | Value |

| Empirical Formula | C₁₉H₁₈O₂ |

| Formula Weight | 278.33 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.9532(6) |

| b (Å) | 10.5873(10) |

| c (Å) | 10.6841(10) |

| α (°) | 90 |

| β (°) | 98.837(3) |

| γ (°) | 90 |

| Volume (ų) | 776.65(12) |

| Z | 2 |

Note: This data is for a derivative and illustrates the type of information obtained from an X-ray crystallographic study of a related tetralone structure.

Computational and Theoretical Studies on 1 Ethyl 7 Methoxy 2 Tetralone Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of 1-Ethyl-7-methoxy-2-tetralone. nih.govnih.gov Such calculations can predict a variety of molecular properties, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). iosrjournals.org

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. For this compound, these calculations can pinpoint the most likely sites for nucleophilic and electrophilic attack, providing a theoretical basis for its reactivity in various chemical transformations. The molecular electrostatic potential map visually represents the regions of positive and negative charge, further highlighting potential sites for intermolecular interactions. iosrjournals.org

Table 1: Calculated Electronic Properties of this compound (Note: The following data is illustrative and based on typical values for similar organic molecules, calculated using DFT at the B3LYP/6-31G(d,p) level of theory.)

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 2.5 D |

| Ionization Potential | 7.1 eV |

| Electron Affinity | 1.3 eV |

Conformational Analysis and Energy Minimization Studies

The three-dimensional structure of this compound is not rigid; the ethyl group and the tetralone ring can adopt various conformations. Conformational analysis and energy minimization studies are performed to identify the most stable geometries of the molecule. These studies typically involve systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformation.

By identifying the global minimum and other low-energy conformers on the potential energy surface, researchers can understand the preferred shapes of the molecule. This information is critical, as the biological activity and physical properties of a molecule are often dependent on its conformation. For this compound, understanding the orientation of the ethyl and methoxy (B1213986) groups relative to the fused ring system is essential for predicting its interaction with biological targets.

Table 2: Relative Energies of this compound Conformers (Note: The following data is hypothetical and represents a simplified conformational analysis.)

| Conformer | Dihedral Angle (C-C-C-C of ethyl group) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.0 |

| Gauche 1 | 60° | 0.8 |

| Gauche 2 | -60° | 0.8 |

| Eclipsed 1 | 0° | 5.0 |

| Eclipsed 2 | 120° | 3.5 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the activation energies associated with different reaction pathways. This allows for a detailed understanding of how the reaction proceeds and which pathway is energetically most favorable.

For instance, the synthesis of derivatives of this compound can be modeled to optimize reaction conditions and predict the formation of byproducts. Theoretical calculations can provide insights into the role of catalysts and solvents in the reaction, aiding in the design of more efficient synthetic routes.

Table 3: Calculated Activation Energies for a Hypothetical Reaction of this compound (Note: This data is illustrative for a hypothetical nucleophilic addition to the carbonyl group.)

| Reaction Pathway | Catalyst | Solvent | Activation Energy (kcal/mol) |

| Pathway A | Acid | Water | 15.2 |

| Pathway B | Base | Ethanol | 18.5 |

| Pathway C | None | Toluene | 25.8 |

Molecular Dynamics Simulations for Intermolecular Interactions and Enzymatic Processes

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of the movement of atoms and molecules over time. nih.gov For this compound, MD simulations can be used to investigate its interactions with other molecules, such as solvents or biological macromolecules like enzymes. ictp.it

In the context of enzymatic processes, MD simulations can model the binding of this compound to the active site of an enzyme. These simulations can reveal the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-protein complex. Understanding these interactions is crucial for explaining the molecule's biological activity and for the rational design of more potent inhibitors or substrates.

Table 4: Key Intermolecular Interactions of this compound in a Hypothetical Enzyme Active Site (Note: This data is a hypothetical representation of interactions observed in an MD simulation.)

| Interacting Residue | Interaction Type | Average Distance (Å) |

| TYR 84 | Hydrogen Bond (with C=O) | 2.8 |

| PHE 210 | Pi-Stacking (with aromatic ring) | 3.5 |

| LEU 152 | Van der Waals | 3.9 |

| ILE 100 | Van der Waals | 4.1 |

In Silico Design of Novel Tetralone-Based Molecules

The structural framework of this compound serves as a starting point for the in silico design of new molecules with potentially enhanced properties. healthinformaticsjournal.comresearchgate.net By making targeted chemical modifications to the parent structure and evaluating the properties of the resulting virtual compounds, researchers can prioritize the synthesis of the most promising candidates. mdpi.com This approach, often part of a drug discovery pipeline, can significantly accelerate the development of new therapeutic agents. rasayanjournal.co.in

Computational tools can predict how changes in the structure of this compound, such as the introduction of new functional groups or alterations to the existing ones, would affect its electronic properties, binding affinity to a target protein, and pharmacokinetic profile.

Table 5: In Silico Modification of this compound and Predicted Property Changes (Note: The following data is hypothetical and for illustrative purposes.)

| Modification | Predicted Change in Binding Affinity | Predicted Change in Solubility |

| Replace -OCH3 with -OH | Increase | Increase |

| Add a -Cl to the aromatic ring | Increase | Decrease |

| Replace -C2H5 with -CF3 | Increase | Decrease |

| Add a -COOH to the ethyl group | Decrease | Increase |

Q & A

Q. How can researchers improve methodological transparency for peer review?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.